3-fluoro-2-hydroxy-4-methoxybenzoic acid
Overview
Description
3-Fluoro-2-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Biochemical Analysis
Biochemical Properties
It is known that the fluoride substituent enables nucleophilic aromatic substitution . The compound can undergo various reactions, including Fischer esterification .
Molecular Mechanism
It is known that the compound can undergo various reactions, including Fischer esterification
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-hydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid. This process typically uses reagents such as boron tribromide or aluminum chloride under controlled conditions to remove the methoxy group and introduce a hydroxyl group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of 3-fluoro-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-2-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the methoxy group.
2-Fluoro-4-hydroxybenzoic acid: Similar structure but with the fluorine atom in a different position.
4-Fluorobenzoic acid: Lacks both the hydroxyl and methoxy groups.
Uniqueness
3-Fluoro-2-hydroxy-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The combination of the fluorine atom, hydroxyl group, and methoxy group allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
3-fluoro-2-hydroxy-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHFANQHLUQEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784962-35-1 | |
Record name | 3-fluoro-2-hydroxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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